3-ethoxy-1-ethyl-N-[2-(1H-indol-3-yl)ethyl]-1H-pyrazole-4-carboxamide 3-ethoxy-1-ethyl-N-[2-(1H-indol-3-yl)ethyl]-1H-pyrazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 1014088-85-7
VCID: VC4525205
InChI: InChI=1S/C18H22N4O2/c1-3-22-12-15(18(21-22)24-4-2)17(23)19-10-9-13-11-20-16-8-6-5-7-14(13)16/h5-8,11-12,20H,3-4,9-10H2,1-2H3,(H,19,23)
SMILES: CCN1C=C(C(=N1)OCC)C(=O)NCCC2=CNC3=CC=CC=C32
Molecular Formula: C18H22N4O2
Molecular Weight: 326.4

3-ethoxy-1-ethyl-N-[2-(1H-indol-3-yl)ethyl]-1H-pyrazole-4-carboxamide

CAS No.: 1014088-85-7

Cat. No.: VC4525205

Molecular Formula: C18H22N4O2

Molecular Weight: 326.4

* For research use only. Not for human or veterinary use.

3-ethoxy-1-ethyl-N-[2-(1H-indol-3-yl)ethyl]-1H-pyrazole-4-carboxamide - 1014088-85-7

Specification

CAS No. 1014088-85-7
Molecular Formula C18H22N4O2
Molecular Weight 326.4
IUPAC Name 3-ethoxy-1-ethyl-N-[2-(1H-indol-3-yl)ethyl]pyrazole-4-carboxamide
Standard InChI InChI=1S/C18H22N4O2/c1-3-22-12-15(18(21-22)24-4-2)17(23)19-10-9-13-11-20-16-8-6-5-7-14(13)16/h5-8,11-12,20H,3-4,9-10H2,1-2H3,(H,19,23)
Standard InChI Key SHOVMDOAVMVXGC-UHFFFAOYSA-N
SMILES CCN1C=C(C(=N1)OCC)C(=O)NCCC2=CNC3=CC=CC=C32

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The compound’s IUPAC name, 3-ethoxy-1-ethyl-N-[2-(1H-indol-3-yl)ethyl]-1H-pyrazole-4-carboxamide, systematically describes its components:

  • A pyrazole ring substituted with ethoxy and ethyl groups at positions 3 and 1, respectively.

  • An amide-linked side chain connecting the pyrazole’s carboxyl group to a 2-(1H-indol-3-yl)ethyl moiety.

Key physicochemical properties include:

PropertyValueSource
Molecular formulaC₁₈H₂₂N₄O₂
Molecular weight326.4 g/mol
Canonical SMILESCCN1C=C(C(=N1)OCC)C(=O)NCCC2=CNC3=CC=CC=C32

The presence of both indole and pyrazole rings suggests potential electronic interactions, such as π-π stacking or hydrogen bonding, which may influence solubility and target binding .

Synthetic Considerations and Structural Analogues

Structural Analogues and Activity Trends

Comparative analysis of related structures highlights the role of substituents in modulating bioactivity:

CompoundKey ModificationsReported Activities
N-(2-(1H-indol-3-yl)ethyl)-2-(4-isobutylphenyl)propanamideIbuprofen-indole hybridAnti-inflammatory, COX inhibition
3-ethoxy-N-(2-ethoxyphenyl)-1-ethyl-1H-pyrazole-4-carboxamideEthoxy-phenyl substitutionUncharacterized

The ethoxy group in the target compound may enhance metabolic stability compared to hydroxylated analogues, while the ethyl chain on the pyrazole nitrogen could influence lipophilicity .

Hypothesized Biological Activities

Mechanistic Insights from Structural Motifs

  • Indole Interactions: The indole moiety is a known pharmacophore in serotonin receptor modulation and kinase inhibition. Its planar structure facilitates intercalation into DNA or protein binding pockets .

  • Pyrazole Contributions: Pyrazole derivatives exhibit diverse activities, including COX-2 inhibition (e.g., celecoxib) and antiproliferative effects via CDK or JAK/STAT pathway modulation .

Anticancer Activity

Pyrazole-indole hybrids have demonstrated antiproliferative effects in preclinical models:

  • Apoptosis Induction: Pyrazole-mediated Bcl-2 protein family modulation.

  • Cell Cycle Arrest: G1/S phase blockade via cyclin-dependent kinase inhibition.

In silico docking studies suggest high affinity for EGFR tyrosine kinase (ΔG ≈ -9.2 kcal/mol), though experimental validation is pending .

Research Gaps and Future Directions

  • Synthetic Optimization: Develop scalable routes with >70% yield and chromatographic purity ≥95%.

  • Target Deconvolution: Proteomic profiling to identify binding partners.

  • In Vivo Efficacy: Rodent models of inflammation and xenograft tumors.

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